

Environmental Fate and Degradation of Mordant Orange 1: A Technical Guide

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Compound of Interest

Compound Name: Mordant Orange 1

Cat. No.: B1664777

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Abstract

Mordant Orange 1, an azo dye, is of environmental concern due to its potential persistence and the formation of hazardous breakdown products. This technical guide provides a comprehensive overview of the environmental fate and degradation of **Mordant Orange 1**, focusing on biotic and abiotic degradation pathways. It includes detailed experimental protocols, quantitative data, and visual representations of degradation mechanisms to support further research and development of remediation strategies.

Chemical and Physical Properties

Mordant Orange 1 (C.I. 14030) is an organic compound with the chemical formula $C_{13}H_9N_3O_5$. [1] It is characterized by an azo bond ($-N=N-$) linking a p-nitrophenyl group to a salicylic acid moiety.[1] This structure is responsible for its color and chemical properties.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₉ N ₃ O ₅	[1]
Molecular Weight	287.23 g/mol	[1]
CAS Number	2243-76-7	[1]
Appearance	Orange-brown powder	[2]
λ _{max}	385 nm	
Solubility	Soluble in water and ethanol; slightly soluble in acetone	[2]

Biodegradation

Microbial activity is a primary route for the degradation of **Mordant Orange 1** in the environment. Several bacterial and fungal species have demonstrated the ability to decolorize and degrade this dye.

Bacterial Degradation

Studies have shown that certain halophilic and marine bacteria can effectively decolorize and degrade **Mordant Orange 1**. The degradation process typically involves the reductive cleavage of the azo bond under anaerobic or anoxic conditions, leading to the formation of aromatic amines.

Quantitative Data on Bacterial Degradation:

Microorganism	Condition	Decolorization Efficiency (%)	COD Reduction (%)	Reference
Halomonas sp. MO-11	24 hours, 37°C, pH 7.0	91.00	75.55	[3]
Halomonas sp. MO-11	+ 1% Glucose	92.22	-	[3]
Halomonas sp. MO-11	+ 1% Yeast Extract	93.00	-	[3]
Marinobacter algicola MO-17	24 hours, 12% NaCl	78.78	90.00	[4]

Degradation Products:

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degradation of **Mordant Orange 1** by Halomonas sp. MO-11 identified several smaller molecular weight products, indicating the breakdown of the parent dye molecule.[3] The molecular weights of these products were reported as 70, 72, 83, 97, 98, 99, 111, 112, 125, 128, 140, 154, 168, and 169. [3] Anaerobic degradation has been shown to yield 5-aminosalicylic acid and 1,4-phenylenediamine.[5]

Fungal Degradation

Fungi, particularly white-rot fungi, are known to produce extracellular lignolytic enzymes like laccase and peroxidases that can degrade a wide range of organic pollutants, including azo dyes.

Quantitative Data on Fungal Degradation:

Microorganism	Condition	Decolorization Efficiency (%)	Reference
Trichoderma harzianum RY44	15 days, with salicylic acid	78.3	[6]
Trichoderma harzianum RY44	15 days, with benzoic acid	72.6	[6]
Trichoderma harzianum RY44	15 days, with glucose	67.4	[6]

Degradation Products:

Metabolite analysis of **Mordant Orange 1** degradation by *Trichoderma harzianum* RY44 identified benzoic acid and salicylic acid as intermediate products.[6]

Abiotic Degradation

In addition to microbial action, **Mordant Orange 1** can be degraded by abiotic processes, primarily through advanced oxidation processes (AOPs).

Photodegradation (UV/H₂O₂)

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (•OH) that can effectively oxidize and mineralize organic pollutants. The degradation of **Mordant Orange 1** by UV/H₂O₂ follows pseudo-first-order kinetics.[7]

Fenton and Photo-Fenton Processes

The Fenton process (Fe²⁺ + H₂O₂) and photo-Fenton process (Fe²⁺ + H₂O₂ + UV light) are other powerful AOPs for the degradation of recalcitrant organic compounds. The photo-Fenton process generally shows higher treatment efficiency than the Fenton process alone.[7]

Quantitative Data on Abiotic Degradation:

Process	Condition	Degradation Rate Constant (k, min ⁻¹)	Reference
UV/H ₂ O ₂	[Dye] = 1.0 x 10 ⁻⁵ M, [H ₂ O ₂] = 30.0 mM, pH 3.0	Varies with conditions	[7]
Fenton	[Dye] = 1.0 x 10 ⁻⁵ M, [Fe ²⁺] = 3.0 x 10 ⁻⁵ M, [H ₂ O ₂] = 30.0 mM, pH 3.0	Varies with conditions	[7]
Photo-Fenton	[Dye] = 1.0 x 10 ⁻⁵ M, [Fe ²⁺] = 3.0 x 10 ⁻⁵ M, [H ₂ O ₂] = 30.0 mM, pH 3.0	Varies with conditions	[7]

Environmental Fate Concerns

Bioaccumulation

Specific data on the bioaccumulation factor (BCF) for **Mordant Orange 1** is not readily available. However, as an azo dye, there is a potential for bioaccumulation in organisms, although this can be influenced by factors such as molecular size and solubility.[8] The breakdown products, particularly aromatic amines, may also pose a risk of bioaccumulation.

Hydrolysis

Hydrolysis is generally not considered a major degradation pathway for most azo dyes under typical environmental pH conditions (pH 4-9).[9] Specific hydrolysis rate data for **Mordant Orange 1** is not available in the reviewed literature.

Experimental Protocols

Bacterial Degradation Assay

Protocol for Halomonas sp. MO-11:

- Inoculum Preparation: Prepare a 24-hour old culture of *Halomonas* sp. MO-11 in a suitable nutrient medium.
- Reaction Setup: Inoculate 20 ml of nutrient medium containing 5.0% NaCl and **Mordant Orange 1** (e.g., 1500 µg/ml) with the prepared culture.
- Incubation: Incubate the culture at 37°C without aeration or agitation.
- Sampling: Withdraw a 5 ml aliquot at different time intervals.
- Sample Preparation: Centrifuge the aliquot at 10,000 rpm for 20 minutes to pellet the cell mass.
- Analysis: Measure the absorbance of the supernatant at 385 nm using a spectrophotometer to determine the extent of decolorization.[3]

GC-MS Analysis of Degradation Products

- Extraction: Centrifuge the decolorized broth at 10,000 rpm for 20 minutes. Collect the supernatant and mix it with an equal volume of dichloromethane (DCM) in a separating funnel. Shake vigorously for 20 minutes to extract the degradation products into the DCM phase.[3]
- GC-MS Conditions (General):
 - Column: Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 µm).[10]
 - Oven Program: Initial temperature at 80°C for 1 min, ramp to 210°C at 12°C/min, then to 230°C at 15°C/min and hold for 4 min, then to 250°C at 3°C/min, and finally to 300°C at 40°C/min.[10]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[11]
 - Injection Mode: Splitless.[10]
 - MS Detector: Operated in scan mode to identify unknown compounds based on their mass spectra.

Advanced Oxidation Processes (AOPs) Protocol

- Reaction Setup: Prepare a 250 ml aqueous solution of **Mordant Orange 1** at the desired concentration in a bath-type photoreactor.
- Reagent Addition:
 - UV/H₂O₂: Add the required concentration of H₂O₂.
 - Fenton: Add the required concentrations of FeSO₄·7H₂O and H₂O₂.
 - Photo-Fenton: Add the required concentrations of FeSO₄·7H₂O and H₂O₂ and expose to a UV light source.
- Reaction Conditions: Maintain the desired pH (e.g., pH 3.0) and stir the solution continuously.
- Sampling: Withdraw 5 ml samples at regular time intervals.
- Analysis: Measure the absorbance of the samples spectrophotometrically at 385 nm to determine the concentration of the remaining dye.[\[7\]](#)

Laccase Activity Assay (ABTS Method)

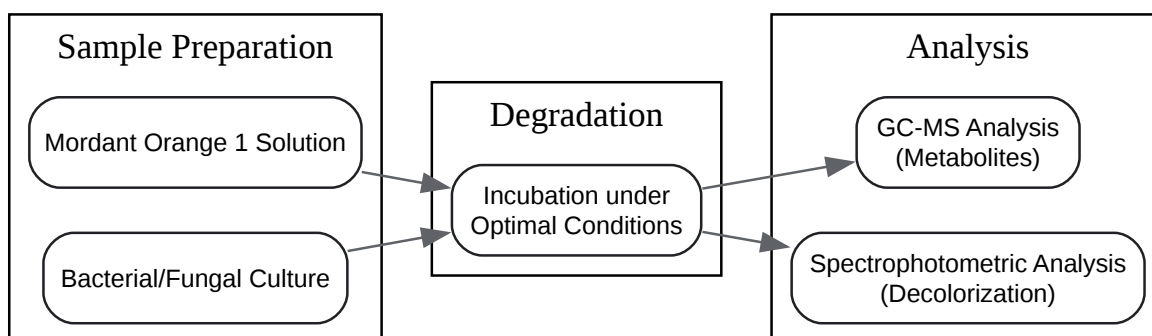
- Reagents:
 - 0.1 M Sodium Acetate Buffer (pH 4.5).
 - 0.5 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution in the above buffer.[\[12\]](#)
- Assay Mixture: In a cuvette, mix 2.8 mL of the ABTS substrate solution with 0.1 mL of the enzyme sample (e.g., culture supernatant).[\[13\]](#)
- Measurement: Monitor the increase in absorbance at 420 nm for a set period (e.g., 5 minutes) using a spectrophotometer. The molar extinction coefficient for the ABTS radical cation at 420 nm is 36,000 M⁻¹cm⁻¹.[\[12\]](#)[\[13\]](#)

- Calculation: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 μmol of ABTS per minute.[12]

Azoreductase Activity Assay

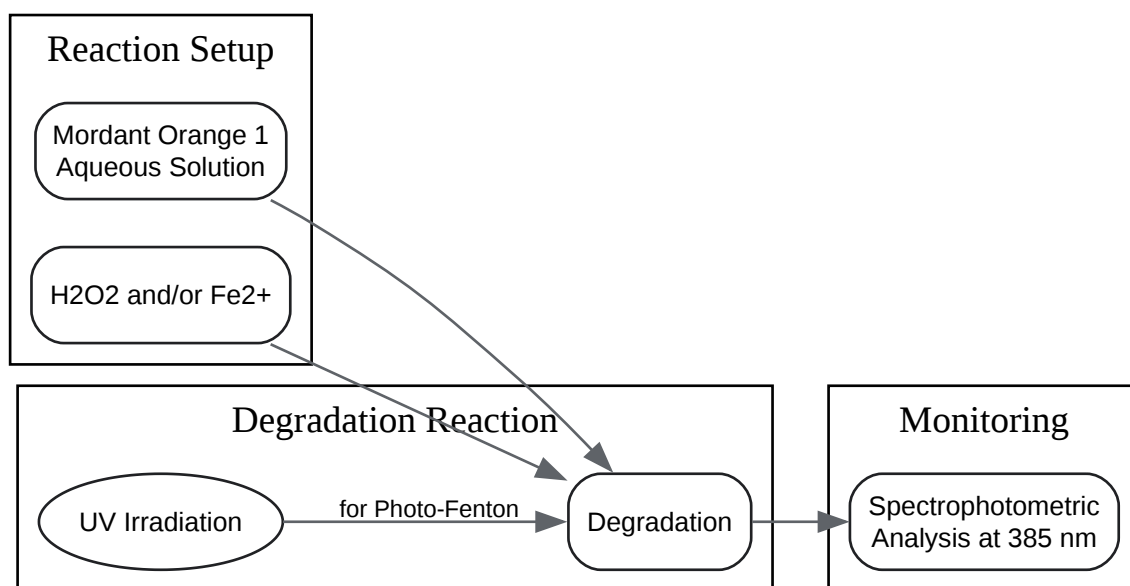
- Reagents:
 - 25 mM Potassium Phosphate Buffer (pH 7.1).
 - 25 μM azo dye solution (e.g., **Mordant Orange 1**).
 - 0.1 mM NADPH.[14]
- Assay Mixture: In a cuvette, combine the buffer, azo dye solution, and a suitable amount of the enzyme sample in a total volume of 2 ml.
- Reaction Initiation: Start the reaction by adding NADPH.
- Measurement: Monitor the decrease in absorbance at the λ_{max} of the dye (385 nm for **Mordant Orange 1**) for 2 minutes.[14]

Visualizations



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Experimental workflow for biodegradation assessment.



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Workflow for abiotic degradation via AOPs.

Proposed anaerobic biodegradation pathway of **Mordant Orange 1**.

Proposed fungal degradation pathway of **Mordant Orange 1**.

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